molecular formula C16H18N2OS B167847 3-Hydroxydesmonomethylpromazine CAS No. 10120-31-7

3-Hydroxydesmonomethylpromazine

Cat. No.: B167847
CAS No.: 10120-31-7
M. Wt: 286.4 g/mol
InChI Key: KPNZJQVYAKBDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxydesmonomethylpromazine is a hydroxylated metabolite of desmonomethylpromazine, a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing tricyclic structure. These compounds are primarily known for their antipsychotic and antiemetic properties. The hydroxylation at the 3-position of the phenothiazine ring alters its pharmacokinetic profile, including metabolism, bioavailability, and receptor binding affinity compared to non-hydroxylated analogs .

Properties

CAS No.

10120-31-7

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

10-[3-(methylamino)propyl]phenothiazin-3-ol

InChI

InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3

InChI Key

KPNZJQVYAKBDDT-UHFFFAOYSA-N

SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31

Canonical SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31

Other CAS No.

10120-31-7

Synonyms

3-HDMMP
3-hydroxydesmonomethylpromazine

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Phenothiazines share a common tricyclic backbone but differ in substituents at positions 2 (R1) and 10 (R2). These substituents critically influence their pharmacological activity, metabolism, and side-effect profiles. Below is a comparison of 3-Hydroxydesmonomethylpromazine with structurally related compounds:

Compound R1 (Position 2) R2 (Position 10) Molecular Formula Molecular Weight Key Properties
3-Hydroxy Levomepromazine -OCH3 -CH2CH2CH2N(CH3)2 C18H22N2O3S 314.4 g/mol Metabolite of Levomepromazine; enhanced polarity due to hydroxylation
Chlorpromazine Hydrochloride -Cl -CH2CH2CH2N(CH3)2 C17H19ClN2S·HCl 355.3 g/mol Antipsychotic, antiemetic; high dopamine D2 receptor affinity
Methopromazine -OCH3 -CH2CH2CH2N(CH3)2 C18H23N2OS 314.4 g/mol Sedative, anti-anxiety; methoxy group reduces potency compared to chlorinated analogs
Acepromazine -COCH3 -CH2CH2CH2N(CH3)2 C19H22N2OS 326.5 g/mol Veterinary tranquilizer; acetyl group increases lipophilicity
Promazine -H -CH2CH2CH2N(CH3)2 C17H20N2S 284.4 g/mol Antipsychotic precursor; lacks halogen or methoxy substituents

Pharmacological and Metabolic Differences

  • 3-Hydroxy Levomepromazine : Hydroxylation at the 3-position increases water solubility, facilitating renal excretion. This metabolite retains partial dopamine receptor antagonism but with reduced CNS penetration compared to its parent compound .
  • Chlorpromazine : The chlorine substituent enhances receptor binding affinity and prolongs half-life. It is extensively metabolized to sulfoxide and hydroxylated derivatives, which are less active .
  • Methopromazine : The methoxy group at position 2 decreases affinity for dopamine receptors but increases histamine H1 receptor antagonism, contributing to sedative effects .
  • Acepromazine : The acetyl group at position 2 enhances lipid solubility, improving absorption and duration of action in veterinary use .

Metabolic Pathways

Hydroxylation is a common metabolic pathway for phenothiazines:

  • Chlorpromazine : Metabolized via sulfoxidation (to chlorpromazine sulfoxide) and hydroxylation at positions 3 and 7 .
  • Levomepromazine : Primarily hydroxylated at position 3, forming 3-Hydroxy Levomepromazine, which is conjugated with glucuronic acid for excretion .
  • Methopromazine: Undergoes demethylation of the side-chain dimethylamino group and O-demethylation .

Research Findings and Clinical Implications

  • Receptor Binding : Chlorpromazine and its analogs exhibit higher affinity for dopamine D2 receptors, correlating with antipsychotic efficacy. Hydroxylated derivatives like 3-Hydroxy Levomepromazine show reduced receptor binding due to increased polarity .
  • Side Effects : Methopromazine and Acepromazine are associated with stronger antihistaminic effects, leading to sedation, while chlorinated derivatives (e.g., Chlorpromazine) carry higher risks of extrapyramidal symptoms .
  • Therapeutic Use : Hydroxylated metabolites are generally inactive or less potent, but their presence in plasma can inform dosing regimens to avoid toxicity .

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